molecular formula C18H20N2O3S B2434747 N-(4-((6-Methyl-1,2,3,4-tetrahydroquinolyl)sulfonyl)phenyl)ethanamide CAS No. 496054-71-8

N-(4-((6-Methyl-1,2,3,4-tetrahydroquinolyl)sulfonyl)phenyl)ethanamide

Cat. No. B2434747
CAS RN: 496054-71-8
M. Wt: 344.43
InChI Key: WBPXUTJNYXNVMR-UHFFFAOYSA-N
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Description

N-(4-((6-Methyl-1,2,3,4-tetrahydroquinolyl)sulfonyl)phenyl)ethanamide, also known as MTSEA, is a chemical compound that has been widely used in scientific research due to its unique properties. MTSEA is a sulfhydryl-reactive compound that can modify cysteine residues in proteins, making it an essential tool for studying protein structure and function.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A novel method for synthesizing tetrahydroisoquinoline derivatives, including N-(4-((6-Methyl-1,2,3,4-tetrahydroquinolyl)sulfonyl)phenyl)ethanamide, involves the Pummerer reaction. This technique utilizes boron trifluoride diethyl etherate as an additive to enhance cyclization yields, suggesting a pivotal role of a dicationic intermediate in this process (Saitoh et al., 2001).

  • Chemical Modifications and Derivatives : Research into the modification of this compound includes the development of various substituted derivatives, demonstrating the compound's versatility in forming structurally diverse molecules. These derivatives have been explored for their potential in various applications, such as in antimicrobial activities (Patel et al., 2011).

  • Sulfonamide-Based Compounds : The compound has been studied as a part of a broader class of arylsulfonamide-based quinolines. This includes investigations into the synthesis and characterization of these compounds, highlighting their potential in various biological applications (Kumar & Vijayakumar, 2017).

Biological and Pharmacological Research

  • Antimicrobial Activities : Research has shown that derivatives of this compound possess significant antimicrobial properties. Studies have explored its efficacy against various bacterial strains, indicating its potential in addressing microbial resistance and infections (Patel et al., 2012).

  • Anticancer Properties : Studies have been conducted on phenylaminosulfanyl-1,4‐naphthoquinone derivatives, which include compounds structurally related to N-(4-((6-Methyl-1,2,3,4-tetrahydroquinolyl)sulfonyl)phenyl)ethanamide. These compounds have shown potent cytotoxic activity against various human cancer cell lines, suggesting potential applications in cancer therapy (Ravichandiran et al., 2019).

Material Science and Engineering

  • Nonlinear Optical Materials : The compound has been studied as part of research on nonlinear optical materials. Azo sulfonamide chromophores, which include structurally related compounds, have been used in guest-host polymer systems demonstrating properties like second harmonic generation and photochromic grating, indicating potential in advanced material applications (Kucharski et al., 2010).

properties

IUPAC Name

N-[4-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-5-10-18-15(12-13)4-3-11-20(18)24(22,23)17-8-6-16(7-9-17)19-14(2)21/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPXUTJNYXNVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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